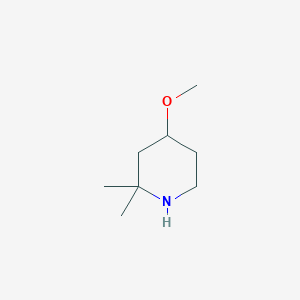
4-Methoxy-2,2-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,2-dimethylpiperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, including a methoxy group at the fourth position and two methyl groups at the second position. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2-dimethylpiperidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of piperidine derivatives with methoxy and methyl groups. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as crystallization and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-2,2-dimethylpiperidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic environments.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.
Substitution: Halogens, alkylating agents; conditions include the presence of catalysts and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,2-dimethylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,2-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2,2-dimethylpiperidine hydrochloride: A salt form of the compound with similar properties.
2,2-Dimethylpiperidine: Lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxypiperidine: Lacks the additional methyl groups, leading to variations in reactivity and applications
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
4-methoxy-2,2-dimethylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-7(10-3)4-5-9-8/h7,9H,4-6H2,1-3H3 |
InChI-Schlüssel |
PMZJAEOJSGRCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCN1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


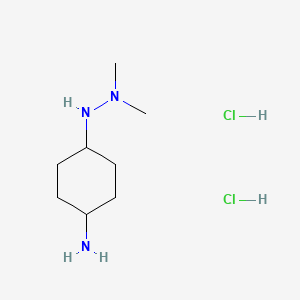
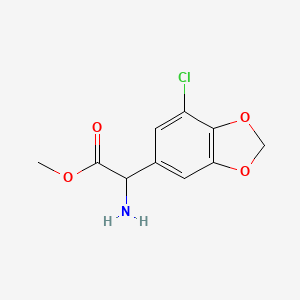
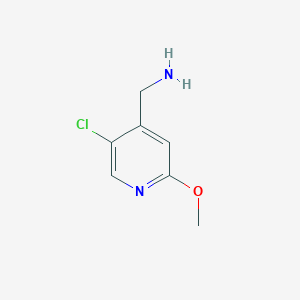


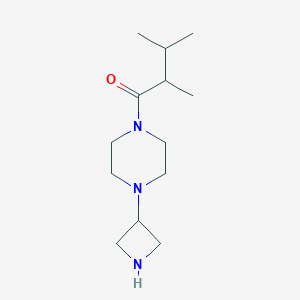


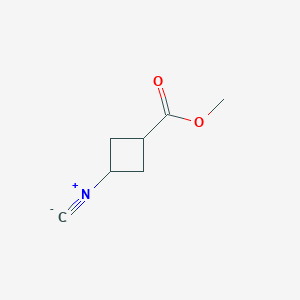
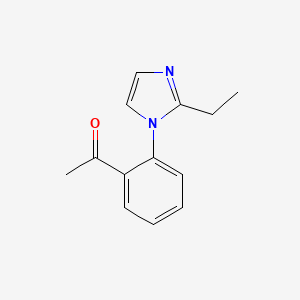
![2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid](/img/structure/B13537267.png)

![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)
